molecular formula C14H12FN3O3 B149649 Desmethylflumazenil CAS No. 79089-72-8

Desmethylflumazenil

Katalognummer B149649
CAS-Nummer: 79089-72-8
Molekulargewicht: 289.26 g/mol
InChI-Schlüssel: VZVRAZNHBCFAMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desmethylflumazenil is a derivative of Flumazenil . Flumazenil is a benzodiazepine antagonist used for the complete or partial reversal of the sedative effects caused by benzodiazepines in various clinical settings . It competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex .

Wissenschaftliche Forschungsanwendungen

Radiosynthesis for PET Imaging

Desmethylflumazenil has been investigated for its potential in positron emission tomography (PET) imaging. The study by Wadsak et al. (2003) focused on the radiosynthesis of 3-(2'-[18F]fluoro)-flumazenil ([18F]FFMZ), a fluorine-18 labelled derivative of flumazenil. This development allows for high radiochemical purity and sufficient production for serving multiple patients, making it a promising tracer for PET imaging (Wadsak et al., 2003).

Imaging Characteristics in Rat Models

Desmethylflumazenil has been evaluated in rat models for its imaging characteristics. Dedeurwaerdere et al. (2009) investigated two fluorinated PET radiotracers: [18F]fluoroflumazenil ([18F]FFMZ) and [18F]flumazenil ([18F]FMZ). They found that [18F]FMZ provided superior imaging characteristics for in-vivo PET imaging of the GABAA/cBZR due to slower metabolism and better signal-to-noise ratio compared to [18F]FFMZ (Dedeurwaerdere et al., 2009).

Biodistribution, Binding Specificity, and Metabolism

Lévêque et al. (2001) conducted pre-clinical studies to characterize the biodistribution, binding specificity, and metabolism of [18F]Fluoroethylflumazenil ([18F]FEF), a potential candidate for in vivo imaging of benzodiazepine receptors. The results indicated specific binding to the benzodiazepine receptor in the brain, with the rapid metabolism of [18F]FEF into hydrophilic metabolites (Lévêque et al., 2001).

Fluorescent Receptor Assay for Benzodiazepines

A fluorescent receptor assay for benzodiazepines using coumarin-labeled desethylflumazenil as a ligand was developed by Janssen et al. (2001). This nonisotopic receptor assay provides a novel approach for the detection of benzodiazepines with high sensitivity and specificity (Janssen et al., 2001).

Biological Evaluation as a GABA Receptor Ligand

Mitterhauser et al. (2004) conducted a biological evaluation of 2'-[18F]fluoroflumazenil ([18F]FFMZ) as a potential GABA receptor ligand for PET. They found that [18F]FFMZ displayed high uptake in the brain, particularly in regions associated with GABA(A) receptors, confirming its potential for PET imaging of the GABA-ergic system (Mitterhauser et al., 2004).

Wirkmechanismus

Target of Action

Norflumazenil, also known as Desmethylflumazenil, primarily targets the GABA/benzodiazepine receptor complex . This receptor complex plays a crucial role in the central nervous system, mediating inhibitory neurotransmission through the neurotransmitter gamma-aminobutyric acid (GABA) .

Mode of Action

Norflumazenil acts as a benzodiazepine antagonist . It competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex Instead, it blocks benzodiazepines from binding to the receptor, thereby reversing the effects of benzodiazepines on the central nervous system .

Biochemical Pathways

The primary biochemical pathway affected by Norflumazenil is the GABAergic pathway . By blocking the benzodiazepine recognition site, Norflumazenil prevents the enhancement of GABAergic neurotransmission caused by benzodiazepines . This results in a decrease in the inhibitory effects of GABA, leading to a reversal of the sedative effects of benzodiazepines .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Norflumazenil are crucial for its bioavailability and therapeutic effect. For its parent compound Flumazenil, it is known that it has a rapid onset of action, with peak effects observed within 6-10 minutes . It is metabolized in the liver and excreted in the feces, with less than 1% excreted unchanged in the urine . The elimination half-life is approximately 0.8 hours .

Result of Action

The primary molecular and cellular effect of Norflumazenil’s action is the reversal of the sedative effects caused by benzodiazepines . By blocking the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex, Norflumazenil prevents the enhancement of GABAergic neurotransmission by benzodiazepines, leading to a decrease in their sedative effects .

Eigenschaften

IUPAC Name

ethyl 8-fluoro-6-oxo-4,5-dihydroimidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O3/c1-2-21-14(20)12-11-6-16-13(19)9-5-8(15)3-4-10(9)18(11)7-17-12/h3-5,7H,2,6H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVRAZNHBCFAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CNC(=O)C3=C(N2C=N1)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethylflumazenil

CAS RN

79089-72-8
Record name N-Desmethylflumazenil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079089728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESMETHYLFLUMAZENIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK137WDT8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

13.0 g (29.6 mmol) of ethyl 5-(2,4-dimethoxybenzyl)-8-fluoro-5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate are heated to boiling under reflux for 4 hours in 45 ml of trifluoroacetic acid. After evaporation of the dark red suspension in vacuo, the residue is treated with water and made alkaline with ca 100 ml of 15 percent potassium carbonate solution. The separated material is filtered off under suction and washed with water. After recrystallisation from ca 500 ml of ethanol, there is obtained ethyl 8-fluoro-5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate of melting point 298° C.
Name
ethyl 5-(2,4-dimethoxybenzyl)-8-fluoro-5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
CCOC(=O)c1ncn2c1CN(Cc1ccc(OC)cc1OC)C(=O)c1cc(F)ccc1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethylflumazenil
Reactant of Route 2
Desmethylflumazenil
Reactant of Route 3
Desmethylflumazenil
Reactant of Route 4
Reactant of Route 4
Desmethylflumazenil
Reactant of Route 5
Desmethylflumazenil
Reactant of Route 6
Desmethylflumazenil

Q & A

Q1: What is the role of desmethylflumazenil in the development of PET tracers?

A1: Desmethylflumazenil, specifically 3-desethylflumazenil (8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo-[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid), serves as a crucial precursor in the synthesis of [18F]FFMZ (2′-[18F]fluoroethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo-[f]imidazo[1,5-a]-[1,4]diazepine-3-carboxylate). [] This radiolabeled compound, [18F]FFMZ, shows promise as a PET tracer due to its favorable biodistribution characteristics. [] The synthesis involves reacting the tetrabutylammonium salt of desmethylflumazenil with 2-bromo-[18F]fluoroethane. [] This approach allows for the production of sufficient quantities of [18F]FFMZ for clinical use, highlighting the importance of desmethylflumazenil in PET tracer development. []

Q2: Why is there interest in developing different fluorine-18 labeled flumazenil derivatives as PET tracers?

A2: Researchers are actively exploring various fluorine-18 labeled flumazenil derivatives, including [18F]FFMZ and [18F]FEFMZ (ethyl 8-fluoro-5-[18F]fluoroethyl-6-oxo-5,6-dihydro-4H-benzo-[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate), to identify compounds with optimal properties for PET imaging. [] These properties include favorable biodistribution, high radiochemical purity, and efficient synthesis routes. [] The development of [18F]FFMZ, utilizing commercially available desmethylflumazenil, provides a more practical and efficient approach compared to synthesizing precursors for other derivatives like [18F]FEFMZ. [] This highlights the ongoing effort to optimize PET tracer development for improved imaging and diagnostic capabilities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.